Copper disalicylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16048-96-7 |
|---|---|
Molecular Formula |
C14H10CuO6 |
Molecular Weight |
337.77 g/mol |
IUPAC Name |
copper;2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
CMRVDFLZXRTMTH-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Disalicylate Complexes
Solution-Based Synthesis Approaches
Solution-based methods are the most conventional for the synthesis of copper disalicylate and involve the reaction of copper salts with salicylic (B10762653) acid in a suitable solvent.
Direct Reaction Pathways (e.g., Copper Carbonate/Hydroxide (B78521) and Salicylic Acid)
A common and straightforward method for synthesizing this compound is the direct reaction of a copper source, such as copper(II) carbonate or copper(II) hydroxide, with salicylic acid. youtube.combioline.org.br In this reaction, the copper salt is typically mixed with salicylic acid in a solvent, often water, and the mixture is heated to facilitate the reaction. bioline.org.br The reaction between copper carbonate and salicylic acid, for instance, proceeds with the evolution of carbon dioxide gas, driving the reaction forward. youtube.com One documented procedure involves reacting copper carbonate and salicylic acid in a 1 to 2.2 molar ratio. youtube.com Another approach utilizes copper hydroxide and salicylic acid, though it has been reported to result in lower yields. youtube.com The resulting this compound often precipitates from the solution upon cooling or after a period of reflux and can then be collected by filtration. bioline.org.br
For example, a typical laboratory-scale synthesis might involve the following steps:
Dissolving salicylic acid in warm distilled water. youtube.com
Gradually adding copper carbonate to the salicylic acid solution while stirring. youtube.com
Heating the mixture to encourage the reaction, which is visually indicated by the cessation of gas evolution.
Cooling the solution to allow the this compound product to crystallize.
Filtering the solid product, washing it with distilled water, and allowing it to dry. bioline.org.br
A similar procedure can be followed using copper(II) hydroxide as the copper source. bioline.org.br
Influence of Reaction Parameters on Synthesis Outcomes
The outcome of the solution-based synthesis of this compound is significantly influenced by several key reaction parameters.
Stoichiometry: The molar ratio of the reactants, specifically the copper salt to salicylic acid, is a critical factor. youtube.comacs.org A stoichiometric ratio of 1:2 (copper:salicylic acid) is theoretically required for the formation of this compound. However, using a slight excess of salicylic acid can sometimes be employed to ensure complete reaction of the copper salt. reddit.com The stoichiometry can also influence the formation of different copper salicylate (B1505791) species, such as monobasic or dibasic complexes. youtube.com For instance, studies on other metal salicylates, like bismuth salicylates, have shown that varying the stoichiometric ratio of the metal to salicylic acid allows for the selective synthesis of disalicylate and trisalicylate compounds. beilstein-journals.org
Temperature: Temperature plays a crucial role in the kinetics of the reaction and the solubility of the reactants and products. d-nb.infousf.edu Heating the reaction mixture generally increases the reaction rate. bioline.org.br However, the temperature must be carefully controlled, as excessively high temperatures can lead to the decomposition of the product or the formation of undesirable byproducts. scielo.br The temperature can also affect the morphology and particle size of the resulting this compound crystals. d-nb.info In the synthesis of other copper nanoparticles, temperature has been shown to have a strong dependency on the size and shape of the particles formed. d-nb.inforesearchgate.net
pH: The pH of the reaction medium can significantly impact the synthesis of this compound. researchgate.netfrontiersin.org The acidity or basicity of the solution affects the deprotonation of the carboxylic acid and hydroxyl groups of salicylic acid, which is essential for coordination with the copper ion. mdpi.com The pH can also influence the stability of the copper precursor and the final complex. researchgate.net In solvent extraction processes involving copper, the pH is a determining factor for the efficiency of metal ion extraction, highlighting its importance in copper coordination chemistry. researchgate.net
Solvent Effects: The choice of solvent can influence the solubility of reactants, the reaction rate, and the crystalline structure of the product. weebly.comcmu.edu While water is a common solvent due to its availability and low cost, other organic solvents or solvent mixtures can be used to modify the reaction environment. The polarity and coordinating ability of the solvent can affect the solvation of the copper ions and the salicylic acid, thereby influencing the reaction pathway. weebly.com In some cases, the solvent can even be incorporated into the final crystal structure of the complex.
| Parameter | Influence on Synthesis Outcome | Typical Conditions/Observations |
|---|---|---|
| Stoichiometry (Cu:Salicylic Acid) | Determines the type of complex formed (mono-, di-salicylate) and reaction completeness. youtube.combeilstein-journals.org | A 1:2 molar ratio is typically used for this compound. bioline.org.br |
| Temperature | Affects reaction rate, solubility, and product morphology. d-nb.infousf.edu | Moderate heating is often employed to facilitate the reaction. bioline.org.br |
| pH | Influences the deprotonation of salicylic acid and the stability of the complex. researchgate.netfrontiersin.org | The reaction is typically carried out in acidic to neutral conditions. |
| Solvent | Impacts solubility of reactants, reaction rate, and crystal structure of the product. weebly.comcmu.edu | Water is a common solvent, but organic solvents can also be used. bioline.org.br |
Solid-State and Green Synthesis Techniques
In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for synthesizing chemical compounds. Solid-state and other green synthesis techniques offer alternatives to traditional solution-based methods, often reducing or eliminating the need for solvents and high temperatures.
Mechanochemical Synthesis (e.g., Liquid-Assisted Grinding, Ion- and Liquid-Assisted Grinding)
Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. beilstein-journals.org This technique can often be performed at room temperature and in the absence of bulk solvents, making it a green alternative. irb.hr
Liquid-Assisted Grinding (LAG): In LAG, a small, catalytic amount of a liquid is added to the solid reactants during grinding. beilstein-journals.orgrsc.org This liquid can accelerate the reaction by increasing the mobility of the reactants and facilitating the formation of new chemical bonds. semanticscholar.org LAG has been shown to be a highly efficient method for the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com For instance, the synthesis of some MOFs via LAG results in quantitative yields and significantly increased reaction rates. rsc.org
Ion- and Liquid-Assisted Grinding (ILAG): ILAG is a variation of LAG where a small amount of an ionic salt is added along with the liquid. beilstein-journals.orgsemanticscholar.org This technique has been successful in promoting solid-state reactions that are otherwise difficult to achieve. beilstein-journals.org The ionic additive can act as a catalyst or a structure-directing agent. semanticscholar.org For example, ILAG has been used to prepare bismuth subsalicylate and has shown selectivity in forming bismuth disalicylate monohydrate when the stoichiometry is adjusted. mdpi.com
The general procedure for mechanochemical synthesis of this compound would involve:
Placing the solid reactants (e.g., a copper salt and salicylic acid) in a ball mill or mortar and pestle. irb.hr
Adding a small amount of a suitable liquid (for LAG) or a liquid and an ionic salt (for ILAG). beilstein-journals.orgrsc.org
Grinding the mixture for a specific period until the reaction is complete. beilstein-journals.org
The resulting product is a solid powder that may require minimal purification.
| Technique | Description | Advantages |
|---|---|---|
| Liquid-Assisted Grinding (LAG) | Grinding solid reactants with a catalytic amount of liquid. beilstein-journals.orgrsc.org | Reduced solvent use, faster reaction rates, high yields. rsc.org |
| Ion- and Liquid-Assisted Grinding (ILAG) | Grinding solid reactants with a catalytic amount of liquid and an ionic salt. beilstein-journals.orgsemanticscholar.org | Can promote difficult reactions and control product structure. beilstein-journals.orgsemanticscholar.org |
Solvothermal and Hydrothermal Synthesis Modifications
Solvothermal and hydrothermal syntheses are methods that involve carrying out a chemical reaction in a closed vessel (an autoclave) using a solvent at temperatures above its boiling point. sapub.orgoiccpress.comresearchgate.net Hydrothermal synthesis specifically uses water as the solvent. oiccpress.comresearchgate.net These methods can lead to the formation of highly crystalline products with unique morphologies. nih.govnanochemres.org
Modifications of these techniques for the synthesis of this compound could involve reacting a copper precursor with salicylic acid in a suitable solvent under elevated temperature and pressure. The reaction time and temperature are critical parameters that can influence the morphology and structure of the final product. nih.gov For example, in the solvothermal synthesis of copper(I) chloride microcrystals, the morphology was highly dependent on the reaction time and temperature. nih.gov Similarly, hydrothermal methods have been employed to synthesize various copper-based nanoparticles. oiccpress.comresearchgate.netnih.gov
A potential solvothermal/hydrothermal synthesis of this compound might entail:
Placing a copper salt, salicylic acid, and a solvent (e.g., water, ethanol, or a mixture) into a Teflon-lined autoclave. plos.org
Sealing the autoclave and heating it to a specific temperature for a set duration. sapub.org
Allowing the autoclave to cool to room temperature.
Collecting the solid product by filtration, washing it, and drying it.
These methods offer the potential to control the size, shape, and crystallinity of the this compound particles, which can be important for various applications.
Structural Elucidation and Coordination Chemistry of Copper Disalicylate
Ligand Design and Coordination Modes
The salicylic (B10762653) acid molecule presents two potential donor sites for metal coordination: the carboxylate group and the phenolic hydroxyl group. mdpi.commyttex.net This dual functionality allows for a variety of coordination behaviors, from simple chelation to the formation of complex bridged structures.
The coordination of one or two salicylate (B1505791) ligands to a copper(II) center gives rise to distinct structural possibilities. In monosalicylate complexes, the copper ion may be coordinated by a single salicylate ligand, with the remaining coordination sites occupied by other ligands, such as water, ammonia, or nitrogen-containing heterocycles like bipyridine or imidazole (B134444). birzeit.edunih.gov For instance, in a copper(II) salicylato-bipyridine complex, the copper ion is chelated by the salicylate dianion through one carboxylate oxygen and the phenolate (B1203915) oxygen. birzeit.edu
In contrast, disalicylate complexes involve the coordination of two salicylate ligands to a single copper(II) center. These complexes can exist in various isomeric forms, depending on the coordination mode of the salicylate ligands. In some cases, the copper ion is coordinated in a trans arrangement by two carboxylate oxygen atoms from the salicylate ligands and two nitrogen atoms from other ligands, forming a square-planar geometry. birzeit.edu
Salicylate ligands can act as chelating agents, binding to a single metal center through both the carboxylate oxygen and the phenolic oxygen. mdpi.com This chelation forms a stable six-membered ring. Beyond simple chelation, salicylate ligands can also act as bridging ligands, connecting two or more copper centers.
Several types of bridging arrangements are observed in copper salicylate chemistry:
Carboxylato Bridges: The carboxylate group of the salicylate ligand can bridge two copper ions. This is a common feature in many copper(II) carboxylate dimers. birzeit.edu
Phenoxo Bridges: The phenolic oxygen of the salicylate ligand can also bridge two copper centers. myttex.net In some dinuclear copper salicylate complexes, the phenolate oxygen atom is both bridging and chelating. mdpi.com This bridging can lead to the formation of a Cu₂O₂ four-membered ring. myttex.net
Alkoxo Bridges: While less common for salicylate itself, related copper complexes can feature alkoxo bridges derived from other ligands in the coordination sphere.
These bridging modes can lead to the formation of dinuclear or polynuclear copper complexes with interesting magnetic and electronic properties. myttex.net
An example of a polydentate ligand that can be used in this context is 3,3′-dicarboxy-2,2′-dihydroxydiphenylmethane. The increased number of donor atoms in such ligands can lead to the formation of intricate coordination polymers. The stability of complexes with polydentate ligands is often enhanced due to the chelate effect, which is the increased stability of a complex with a chelating ligand compared to a similar complex with monodentate ligands. libretexts.org
Molecular and Crystal Structures
The precise three-dimensional arrangement of atoms in copper disalicylate complexes is determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about coordination geometries, bond lengths, and bond angles. creative-biostructure.comub.edu
Single-crystal X-ray diffraction has revealed a variety of coordination geometries for copper(II) in disalicylate and related complexes. rsc.org The geometry is highly dependent on the nature of the ligands and the crystallization conditions. Common geometries include:
Square-Planar: In some complexes, the copper(II) ion is in a square-planar environment, typically coordinated by two nitrogen atoms and two oxygen atoms from the salicylate ligands. myttex.netresearchgate.net
Square-Pyramidal: This geometry is also frequently observed. For example, in a dinuclear copper salicylate complex, each copper atom can achieve a square pyramidal geometry with a bridging phenoxide oxygen linking the two copper centers. myttex.net The degree of distortion from an ideal square-pyramidal geometry can be assessed using the τ parameter. mdpi.comresearchgate.net
Octahedral: A tetragonally distorted octahedral geometry is common for copper(II) complexes. birzeit.eduresearchgate.net This is often seen in complexes where two salicylate ligands and two other ligands coordinate to the copper center, with two additional solvent molecules or counter-ions occupying the axial positions. birzeit.eduresearchgate.net
Trigonal Bipyramidal: In some cases, a geometry intermediate between a square pyramid and a trigonal bipyramid is observed. psu.edu
The choice of X-ray source, such as copper or molybdenum targets, can influence the quality and resolution of the diffraction data obtained. uni-ulm.de
Bond Lengths: The Cu-O and Cu-N bond lengths are key parameters. In many copper(II) complexes, the equatorial bond lengths are shorter than the axial bond lengths, a consequence of the Jahn-Teller effect. For instance, in a square-planar complex, Cu-N distances are typically around 2.0 Å, while Cu-O distances can be slightly shorter at about 1.88 Å. researchgate.netresearchgate.net In axially elongated octahedral geometries, the axial Cu-O bonds are significantly longer. researchgate.net
Bond Angles: The angles around the copper center define the coordination geometry. For example, in a square-planar complex, the N-Cu-O "bite angle" can be around 91.5°. researchgate.net In dinuclear complexes with bridging ligands, the Cu-O-Cu and O-Cu-O angles within the bridge are important parameters.
Dihedral Angles: Dihedral angles describe the twist or rotation around a bond. For instance, in complexes containing bipyridine ligands, the dihedral angle between the two pyridine (B92270) rings indicates the degree of planarity of the ligand upon coordination. myttex.net
The following table provides an example of typical bond lengths and angles found in copper salicylate complexes:
| Bond/Angle | Typical Value (Å or °) | Reference Complex Example |
| Cu-N (equatorial) | ~2.0 Å | [Cu(dipic)(diimine)] |
| Cu-O (equatorial) | ~1.88 Å | bis(Salicylideneaniline)Copper(II) |
| Cu-O (axial) | 2.2-2.5 Å | [Cu(dipic)(diimine)] |
| N-Cu-N Angle | ~81° | [Cu₂(Sal)₂(2,2'-bpy)₂]·2H₂Sal |
| N-Cu-O Angle | ~91.5° | bis(Salicylideneaniline)Copper(II) |
Polymorphism and Crystallization Phenomena
The crystallization of copper(II) salicylate complexes is a nuanced process, giving rise to various structural forms depending on the reaction conditions. birzeit.edu This phenomenon, known as polymorphism, is the ability of a single chemical compound to exist in more than one crystalline form. mt.com While the chemical composition remains unchanged, polymorphs exhibit different physical properties due to their distinct crystal lattice arrangements. mt.com
X-ray analysis has demonstrated that copper(II) complexes with salicylic-type acids can manifest as mononuclear, dinuclear, or polynuclear species. birzeit.edu For instance, copper(II) salicylate tetrahydrate is known to be mononuclear, whereas the anhydrous form can adopt either a mononuclear or a polynuclear structure. birzeit.edu These different nuclearities represent a form of polymorphism, where reaction and crystallization conditions dictate the final architecture. The transition between these forms can be influenced by factors such as temperature and solvent composition, which can cause a transformation from a metastable form to a more stable one. mt.com
Furthermore, studies on related copper(II) X-salicylate complexes have identified conformational polymorphism. researchgate.net This occurs when different conformations of the same molecule are present in the crystal lattice, leading to distinct packing arrangements and, consequently, different crystal structures. The specific polymorph obtained during crystallization is critical as it can significantly influence the material's properties. In many crystallization processes, an unstable polymorph may appear first before transforming into a more stable form. mt.com
Table 1: Polymorphism in Copper Salicylate Systems
| Feature | Description | Significance |
|---|---|---|
| Nuclearity | Can exist as mononuclear, dinuclear, or polynuclear species. birzeit.edu | Affects the overall structure and potential for forming extended networks. |
| Hydration State | The presence of water molecules (e.g., tetrahydrate vs. anhydrous) can lead to different crystal structures. birzeit.edu | Water molecules often participate in hydrogen bonding, influencing the supramolecular assembly. |
| Conformational Polymorphism | Different spatial arrangements (conformations) of the ligand and metal complex can pack into distinct crystal lattices. researchgate.net | Leads to subtle but important differences in crystal energy and physical properties. |
Supramolecular Assembly and Intermolecular Interactions
The solid-state architecture of this compound and its derivatives is not merely defined by the coordination bonds to the copper ion but is significantly influenced by a hierarchy of non-covalent intermolecular interactions. These forces, including hydrogen bonding and π–π stacking, dictate the self-assembly of the complex into higher-order supramolecular structures. mdpi.comresearchgate.netmyttex.net
Role of Hydrogen Bonding in Solid-State Architectures
Hydrogen bonding plays a pivotal role in stabilizing the crystal structures of copper salicylate complexes. mdpi.comresearchgate.net These interactions are often directional and are crucial in guiding the assembly of molecules into well-defined architectures. researchgate.net In the solid state, strong O–H···O hydrogen bonds are frequently observed. mdpi.comresearchgate.net These can occur between the hydroxyl group of one salicylate ligand and a carboxylate oxygen of a neighboring molecule. mdpi.comresearchgate.net
Table 2: Hydrogen Bonding in a Ternary Copper(II) Salicylate Complex
π–π Stacking Interactions and Aromatic Stacking
Alongside hydrogen bonding, π–π stacking interactions are a significant stabilizing force in the solid-state structures of copper salicylate complexes, particularly those containing ancillary aromatic ligands like neocuproine (B1678164) or 2,2'-bipyridine. mdpi.comresearchgate.netias.ac.in These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.
Formation of Coordination Polymers and Metal-Organic Frameworks
The combination of coordinative bonds and directional intermolecular interactions, such as hydrogen bonding and π–π stacking, enables copper salicylate complexes to form extended structures like coordination polymers. researchgate.netmyttex.netias.ac.in A coordination polymer is a network structure of metal ions linked by organic ligands. In the case of copper salicylates, individual mononuclear or dinuclear units can act as building blocks that self-assemble into higher-dimensional arrays. mdpi.com
For instance, a dinuclear copper salicylate complex has been shown to form a two-dimensional (2D) polymeric structure in the solid state, driven by a combination of hydrogen bonding and π–π aromatic stacking interactions. researchgate.netias.ac.in The carboxylate group of the salicylate ligand is a versatile binder, capable of bridging metal ions to facilitate the growth of these polymeric chains. myttex.net
The principles governing the formation of coordination polymers from copper salicylates also extend to the design of metal-organic frameworks (MOFs). MOFs are a subclass of coordination polymers characterized by their porous nature. frontiersin.org While direct examples of this compound MOFs are not prevalent, related structures such as a porous Co(II)-salicylate MOF have been synthesized, demonstrating that the salicylate ligand is a suitable component for creating such frameworks. capes.gov.brresearchgate.net The synthesis of copper-based MOFs often involves the coordination of copper ions with organic linkers to create highly porous and crystalline networks, which can be designed for specific applications. frontiersin.orgrsc.org The formation of these extended structures from copper salicylate building blocks highlights the compound's utility in crystal engineering and materials science. rsc.org
Advanced Spectroscopic and Analytical Characterization
Electronic Spectroscopy Applications
Electronic spectroscopy techniques are pivotal in characterizing the electronic structure and optical behavior of copper disalicylate. These methods probe the transitions of electrons between different energy levels within the molecule, offering insights into its bonding and geometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions in copper(II) complexes like this compound. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. For copper(II) ions, which have a d⁹ electronic configuration, these transitions often occur within the d-orbitals (d-d transitions) and between the metal and the salicylate (B1505791) ligands (charge-transfer transitions).
In many copper(II) complexes, the coordination environment causes a splitting of the d-orbital energy levels. rsc.org For instance, in a distorted octahedral geometry, which is common for Cu(II) due to the Jahn-Teller effect, the d-orbitals split into different energy levels. diva-portal.org This allows for electronic transitions between them, which typically absorb light in the visible to near-infrared (NIR) region, resulting in the characteristic colors of these complexes. diva-portal.org The spectra of copper(II) complexes often show broad absorption peaks because multiple vibrational energy levels are associated with each electronic energy level, leading to a range of possible transitions. rsc.org
Studies on related copper-dicarboxylate complexes have shown that the electronic spectra can be influenced by the coordination of the ligand to the copper ion. For example, the formation of a copper(II) complex with a disalicylic ligand derived from formaldehyde (B43269) and salicylic (B10762653) acid resulted in a significant change in the optical properties, including a decrease in the band gap energy from 3.20 eV in the free ligand to 1.85 eV in the copper complex. mdpi.comresearchgate.net This shift indicates an alteration of the electronic structure upon complexation.
The UV-Vis spectrum of a copper(II) complex can also reveal information about ligand-to-metal charge-transfer (LMCT) transitions. mdpi.com In these transitions, an electron is excited from a molecular orbital that is primarily based on the ligand to one that is primarily based on the metal. These transitions are often observed in the UV region of the spectrum. mdpi.comresearchgate.net The solvent can also influence the electronic absorption spectra of copper complexes, although in some cases, the coordination geometry in solution is maintained across different solvents. researchgate.net
The following table summarizes typical electronic transitions observed in copper(II) complexes:
| Transition Type | Typical Wavelength Region | Description |
| d-d Transitions | Visible to Near-Infrared (NIR) | Transitions between split d-orbitals of the Cu(II) ion. The energy of these transitions is sensitive to the coordination geometry. rsc.orgdiva-portal.org |
| Ligand-to-Metal Charge Transfer (LMCT) | Ultraviolet (UV) | Excitation of an electron from a ligand-based orbital to a metal-based orbital. mdpi.com |
| Intraligand Transitions | Ultraviolet (UV) | Electronic transitions occurring within the salicylate ligand itself. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Electronic Structure
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like the copper(II) ion in this compound. mdpi.com It provides detailed information about the electronic structure and the local environment of the unpaired electron. researchgate.net The g-tensor, derived from the EPR spectrum, is particularly sensitive to the geometry of the copper center. researchgate.net
For Cu(II) complexes, which have a d⁹ electron configuration, the EPR spectrum is characteristic of the coordination geometry. mdpi.com Square planar and square pyramidal geometries typically result in axial EPR signals, where the g-values follow the trend gₓₓ < gᵧᵧ << g₂₂, consistent with a dₓ²-ᵧ² ground state. mdpi.com In contrast, geometries that are closer to a trigonal bipyramid can exhibit an axial spectrum with g∥ > g⊥, indicating a d₂² ground state. researchgate.net Intermediate geometries between square pyramidal and trigonal bipyramidal can also be identified. researchgate.net
The g-values are influenced by the nature of the ligands and the Cu-ligand bond lengths. mdpi.com Computational studies have shown that double-hybrid density functional theory (DHDFT) can accurately predict the g-tensors of Cu(II) complexes, aiding in the interpretation of experimental EPR data. mdpi.com
In solution, the EPR spectrum of a copper(II) complex can sometimes reveal dynamic processes, such as the interconversion between different geometries. For instance, variable-temperature EPR studies have shown the interconversion from a trigonal bipyramidal to a square pyramidal geometry as the temperature decreases. rsc.org
The following table presents typical g-values for different Cu(II) coordination geometries:
| Coordination Geometry | Ground State | Typical g-value Relationship |
| Elongated Octahedral / Square Planar | dₓ²-ᵧ² | g⊥ < g∥ |
| Trigonal Bipyramidal | d₂² | g∥ ≈ gₑ < g⊥ |
| Intermediate (Square Pyramidal - Trigonal Bipyramidal) | Combination of dₓ²-ᵧ² and d₂² | Three distinct g-values |
X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Local Geometry Determination
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a valuable tool for determining the oxidation state and local coordination environment of the copper atom in this compound. xrayabsorption.org The energy of the absorption edge in a XANES spectrum is sensitive to the formal oxidation state of the absorbing atom, with the edge shifting to higher energy as the oxidation state increases. xrayabsorption.orgnsf.gov
Furthermore, the features in the XANES spectrum, such as pre-edge peaks and the shape of the rising edge, are strongly influenced by the local geometry around the copper atom. xrayabsorption.orgnsf.gov For instance, the intensity of the white line can be higher for copper in a higher coordination state. researchgate.net Different coordination geometries, such as linear, trigonal, or square planar, give rise to distinct XANES features. researchgate.netchemrxiv.org
In Cu(II) complexes, a weak pre-edge feature corresponding to the 1s → 3d transition can sometimes be observed, providing further insight into the electronic structure. amazonaws.com Theoretical calculations, such as time-dependent density-functional theory (TD-DFT), can be used to simulate XANES spectra and aid in the interpretation of experimental data by correlating spectral features with specific orbital transitions. chemrxiv.orgamazonaws.com
The analysis of XANES spectra can be complex, and often a linear combination of spectra from standard reference compounds is used to estimate the proportions of different copper species (e.g., Cu(I) and Cu(II)) in a sample. nsf.gov However, this approach may not always capture the specific local structure of the copper cations in the sample of interest. nsf.gov
Vibrational and Nuclear Magnetic Resonance Spectroscopy
Vibrational and nuclear magnetic resonance spectroscopies provide complementary information about the structure and bonding in this compound, focusing on the vibrational modes of the ligands and the nuclear environment in solution.
Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Vibrational Modes and Coordination Information
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for understanding how the salicylate ligand coordinates to the copper(II) ion. By comparing the FT-IR spectrum of the this compound complex to that of the free salicylic acid, shifts in the vibrational frequencies of specific functional groups can reveal the points of attachment.
Key vibrational modes that provide information about coordination include the stretching frequencies of the carboxylate (COO⁻) and phenolic hydroxyl (O-H) groups of the salicylate ligand. When the salicylate ligand coordinates to the copper ion, the vibrational frequencies of these groups are expected to change.
For instance, in many metal-carboxylate complexes, the coordination of the carboxylate group to the metal ion leads to a shift in the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group. The magnitude of the difference between these two frequencies (Δν = νₐₛ - νₛ) can sometimes provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).
Similarly, the deprotonation and coordination of the phenolic hydroxyl group would result in the disappearance of the O-H stretching band and a shift in the C-O stretching frequency. researchgate.net In some related copper complexes with ligands containing hydroxyl groups, the coordination of the hydroxyl oxygen is confirmed by shifts in the C-O stretching vibration. ajol.info
The FT-IR spectra of copper complexes also exhibit low-frequency bands that are attributed to the metal-ligand vibrations (e.g., Cu-O stretches), which are direct evidence of coordination. pmf.unsa.ba
The following table summarizes key FT-IR vibrational modes and their expected changes upon coordination of the salicylate ligand to copper(II):
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Free Ligand | Expected Change upon Coordination |
| O-H Stretch (Carboxylic Acid) | 3200-2500 (broad) | Disappears upon deprotonation |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | Replaced by carboxylate stretches |
| Asymmetric COO⁻ Stretch (νₐₛ) | ~1600 | Shifts upon coordination |
| Symmetric COO⁻ Stretch (νₛ) | ~1400 | Shifts upon coordination |
| Phenolic O-H Stretch | ~3200 | Disappears upon deprotonation |
| Phenolic C-O Stretch | ~1250 | Shifts upon coordination |
| Cu-O Stretch | < 600 | Appears in the complex |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the structure of this compound in solution. However, the paramagnetic nature of the Cu(II) ion presents challenges. Paramagnetic centers can cause significant broadening and shifting of NMR signals of nearby nuclei, making the spectra difficult to interpret. nih.gov
Despite these challenges, NMR can still be a useful tool. For instance, ¹H NMR can be used to study the ligand environment. In some cases, the signals of the protons on the salicylate ligand can be observed, although they may be broadened. Changes in the chemical shifts of these protons compared to the free ligand can provide information about the coordination of the ligand to the copper ion.
For related binuclear copper(II) complexes, ¹H NMR has been used to probe the solution structures. marquette.edu In such systems, relatively sharp hyperfine-shifted signals can be observed, and these signals can be assigned to specific protons in the complex. marquette.edu The relaxation times (T₁) of these protons can provide information about the distance between the proton and the paramagnetic copper center. marquette.edu
It is important to note that NMR is typically used to study diamagnetic compounds. Copper(I) complexes, being diamagnetic, are more amenable to NMR studies than their copper(II) counterparts. huji.ac.ildiva-portal.org For copper(II) complexes, the paramagnetic effects often render the spectra too broad for high-resolution analysis. huji.ac.il However, specialized NMR techniques and the study of related diamagnetic analogues can sometimes provide indirect structural information.
X-ray Diffraction and Microscopy Techniques
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the phase identity and assessing the crystallinity of this compound complexes. The diffraction pattern obtained from a powdered, homogenized sample provides a fingerprint of the crystalline structure, allowing for comparison with simulated patterns from single-crystal X-ray diffraction data to ensure phase purity. ncl.ac.ukcreative-biostructure.com For instance, the PXRD pattern of a synthesized copper(II) acetylsalicylate complex, [Cu(II)(ASA)2], confirmed its crystalline nature. bioline.org.br
The technique is crucial for distinguishing between amorphous and crystalline materials, as demonstrated in a study where a significant difference was observed between the amorphous pattern of a Cu(II)-DCM complex and the crystalline pattern of the DCM ligand. researchgate.net In the synthesis of various bismuth salicylate compounds, PXRD was instrumental in analyzing the products of mechanochemical reactions, which used Bi2O3 and the corresponding organic acids. researchgate.net
The process involves irradiating the sample with a collimated beam of X-rays, typically from a copper source (Cu Kα radiation, λ = 1.5418Å), and recording the intensity of the diffracted X-rays at various angles (2θ). carleton.edu The resulting diffractogram, a plot of intensity versus 2θ, shows peaks at specific angles that correspond to the interplanar spacings (d-values) within the crystal lattice, as described by Bragg's Law. creative-biostructure.com Analysis of these peak positions and intensities helps in identifying the specific crystalline phase of the copper salicylate compound and can reveal the presence of any impurities or different polymorphic forms. creative-biostructure.comresearchgate.netajol.info
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanoscale Structure
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface morphology and internal nanoscale structure of this compound and related complexes.
Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. In studies of copper complexes, SEM has been used to identify morphologies such as spherical granules and to observe the surface of materials. researchgate.net For example, SEM images of copper hydroxynitrate revealed well-crystallized particles with a plate-like morphology and an average size of 1-2 µm. researchgate.net The technique can be used to assess the impact of preparation methods on the final structure of the material. m-s.it
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the nanoscale structure, including particle size and shape. researchgate.net TEM has been used to confirm the adsorption of dye molecules, including a ligand-copper complex, onto TiO2 nanoparticles. scirp.org In the characterization of copper oxide nanoparticles, TEM analysis showed particles with an approximate equi-axes shape and sizes ranging from 22.4 to 94.8 nm. researchgate.net For organic pharmaceutical crystals, which can be sensitive to electron beams, low-dose HRTEM and scanning moiré fringes (SMF) in STEM mode are advanced techniques used to obtain high-resolution lattice images. nih.gov The preparation of samples for TEM typically involves placing the material on a carbon-coated copper grid. nih.govuth.edu
Together, SEM and TEM provide a comprehensive understanding of the micro and nanoscale physical characteristics of this compound, which are essential for correlating its structure with its properties.
Electrochemical and Thermal Analytical Methods
Cyclic Voltammetry for Redox Properties of Copper Centers
Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of the copper centers in this compound and related complexes. This method provides insights into the electron transfer processes, which are fundamental to the compound's chemical reactivity. cmu.edumdpi.com
In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. cmu.edujkps.or.kr The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which redox events (oxidation and reduction) occur. For copper complexes, CV can determine the reduction potential of the Cu(II) to Cu(I) transition. mdpi.com
Studies on various copper complexes have shown that the redox potential is influenced by the nature of the ligands coordinated to the copper center. cmu.edu For example, the E1/2 for the Cu(II)/Cu(I) couple can vary depending on the halide anion and the coordinating ligand. cmu.edu In some cases, the voltammetric reduction peaks of authentic copper(II) solutions differ from the reduction peak associated with the oxidation of the Cu(I) species. cmu.edu The dismutation of superoxide (B77818) anions by copper complexes, which involves the redox cycling of the Cu(II) ion, highlights the biological relevance of these electrochemical properties. birzeit.edu The technique is also used to study the formation of nanostructured copper oxide films and their pseudocapacitive behavior, which is driven by reversible oxidation/reduction reactions. mdpi.com
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior and Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide crucial information about the thermal stability, decomposition, and phase transitions of this compound. wikipedia.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This is used to determine the thermal stability and decomposition profile of a compound. For instance, TGA of a ligand-copper complex demonstrated the stabilizing effect of the copper ion, evidenced by a 150°C increase in the onset temperature of decomposition compared to the free ligand. scirp.org The residue remaining after the analysis can also be informative; a 6.34% residue in one study was attributed to reduced copper, further confirming the complex's composition. scirp.org TGA can also be used to assess the hydration states of complexes.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect phase transitions such as melting, crystallization, and glass transitions. acs.org In the analysis of a ligand and its copper(II) complex, DSC showed a primary endotherm corresponding to melting. The introduction of copper into the matrix disrupted the crystallinity and thermal stability, leading to a significant decrease in the melting enthalpy (from 124.16 J/g for the ligand to 8.2 J/g for the complex) and a 13°C drop in the melting temperature onset. scirp.org For some copper Schiff base complexes, DSC has revealed multiple phase transitions, indicating the presence of mesophases. researchgate.net
The data obtained from TGA and DSC are complementary and provide a detailed picture of the thermal properties of this compound.
Interactive Data Table: Thermal Analysis of a Ligand and its Copper(II) Complex scirp.org
| Sample | Melting Onset (°C) | Melting Enthalpy (J/g) | Decomposition Onset (°C) |
| Ligand | ~125 | 124.16 | ~143 |
| Ligand-Cu(II) Complex | ~112 | 8.2 | ~293 |
Theoretical and Computational Chemistry of Copper Disalicylate
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the properties of metal complexes. For copper(II) salicylate (B1505791) and its derivatives, DFT methods are employed to predict and analyze their geometric and electronic characteristics with a high degree of accuracy.
Geometry Optimization and Electronic Structure Determination
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For copper(II) salicylate complexes, these calculations have been used to refine crystal structures obtained from X-ray diffraction and to predict the geometries of hypothetical structures. uni-greifswald.de
Hybrid functionals, such as B3LYP, are commonly used for these calculations, often in conjunction with basis sets like 6-31G** for non-metal atoms and LANL2DZ for the copper atom. mdpi.com Studies on mononuclear copper(II) salicylate complexes with ligands like 1,2-dimethylimidazole (B154445) have shown that DFT can accurately reproduce structural features. researchgate.net For instance, in a cis-bis(1,2-dimethylimidazole)bis(salicylato)copper(II) complex, DFT calculations confirmed a distorted octahedral geometry around the copper(II) ion. researchgate.netresearchgate.net The coordination typically involves the nitrogen atoms of the imidazole (B134444) ligands and the carboxylate oxygen atoms of the salicylate ligands in a cis-arrangement, with weaker axial interactions from the second carboxylate oxygen atoms. researchgate.net
The electronic structure of these complexes is also a key area of investigation. The choice of the functional and basis set can significantly influence the predicted electronic state and energetics. mdpi.com For example, in some copper complexes, a GGA+U approach with a specific Hubbard U value is necessary to achieve better correlation with experimental optical spectra. researchgate.net The electronic ground state and the distribution of electron density, including Mulliken atomic spin density, can be calculated to understand the nature of the copper center and its interaction with the salicylate ligands. mdpi.com
Table 1: Representative Optimized Bond Lengths for a Copper(II)-Naproxen Complex (a Salicylate Derivative) from DFT Calculations mdpi.com
| Bond | Length (Å) |
| Cu1–Cu2 | 2.870 |
| Cu-O | 1.872–2.556 |
Note: Data is for a dimeric copper(II)-naproxen complex, which shares structural similarities with salicylate complexes.
Prediction of Spectroscopic Parameters (e.g., UV-Vis, Vibrational Frequencies)
A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for validation. Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. biorxiv.orgnih.gov
For copper(II) salicylate complexes, TD-DFT calculations have been used to assign experimental electronic transitions. researchgate.net For instance, the d-d transitions characteristic of pentacoordinated square-based pyramidal or tetragonally distorted octahedral copper(II) complexes can be accurately predicted. mdpi.com Additionally, ligand-to-metal charge transfer (LMCT) bands, such as a superoxide (B77818) → Cu2+ transfer, can be identified through these computational methods. nih.govacs.org
Vibrational frequencies, corresponding to infrared (IR) spectra, are also calculated using DFT. researchgate.net These calculations help in the assignment of experimental IR bands to specific molecular vibrations, such as the stretching and bending modes of the salicylate and other coordinated ligands. The agreement between calculated and experimental spectra provides confidence in the optimized geometry and the computational methodology. researchgate.net
Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for a Copper(II) Salicylate Complex
| Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Transition Assignment |
| ~680 | ~670 | d-d transition |
| ~350 | ~345 | Intra-ligand transfer |
| ~250 | ~248 | Charge Transfer |
Note: This is a representative table based on typical findings for copper(II) salicylate complexes; specific values may vary depending on the exact complex and computational method.
Analysis of Charge Transfer, Reactivity, and Redox Potentials
DFT calculations provide deep insights into the charge distribution within a molecule, which is crucial for understanding its reactivity. The analysis of charge transfer, often through methods like Natural Bond Orbital (NBO) analysis, reveals how electrons are shared between the copper ion and the salicylate ligands. In many copper(II) salicylate complexes, a significant ligand-to-metal charge transfer (LMCT) is observed, which can stabilize the complex and influence its reactivity. nih.gov
The reactivity of these complexes can be further understood by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the complex. uni-greifswald.de
Furthermore, DFT can be used to calculate redox potentials, which are a measure of the ease with which the copper ion can be reduced from Cu(II) to Cu(I) or oxidized. nih.gov The calculated redox potentials for copper complexes can be compared with experimental values, providing insights into their potential roles in biological systems or catalytic cycles. nih.gov The coordination environment provided by the salicylate ligands plays a crucial role in tuning the redox potential of the copper center. nih.gov
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of copper disalicylate and its analogs, particularly their interactions with biological macromolecules.
Molecular Docking Studies of Enzyme-Compound Interactions (e.g., CDK2, Catalase, Dopa Oxidase, Lactate (B86563) Dehydrogenase)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to study the interactions of small molecules, like copper salicylate complexes, with the active sites of enzymes and other proteins.
In a hypothetical docking study of this compound with an enzyme like Cyclin-Dependent Kinase 2 (CDK2), the salicylate moieties would likely engage in hydrogen bonding and hydrophobic interactions with the amino acid residues in the ATP-binding pocket. The copper ion could also form coordination bonds with specific residues, further stabilizing the complex. The docking score, an estimation of the binding affinity, would indicate the potential of this compound to inhibit the enzyme's activity.
Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interactions of a molecule over time. mdpi-res.comresearchgate.net MD simulations of a copper salicylate complex bound to an enzyme can offer a more realistic view of the binding stability and the key interactions involved.
Starting from a docked pose, an MD simulation would place the enzyme-copper complex system in a simulated aqueous environment. Over the course of the simulation (typically nanoseconds to microseconds), the movements of all atoms are calculated based on a force field. This allows for the analysis of the stability of the binding, the flexibility of the protein and the ligand, and the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that persist over time.
By calculating the binding free energy from the MD trajectory, a more accurate estimation of the binding affinity can be obtained compared to the docking score alone. These simulations can reveal, for instance, how water molecules mediate the interaction between the copper complex and the protein, or how the complex induces conformational changes in the enzyme upon binding. While specific MD studies on this compound are lacking, the methodology has been applied to various other copper complexes to elucidate their dynamic behavior and interaction mechanisms. researchgate.netbirzeit.edu
Correlation of Theoretical Predictions with Experimental Data
The validation of theoretical models in computational chemistry is critically dependent on the comparison of calculated parameters with experimental results. For this compound and its derivatives, this correlation is essential for confirming the accuracy of the computational methods used and for gaining a deeper understanding of the molecule's structural and electronic properties. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting molecular geometry, vibrational frequencies, and electronic transitions. mdpi.com These theoretical predictions are then rigorously compared against experimental data obtained from methods like X-ray crystallography, Fourier-transform infrared (FT-IR) spectroscopy, and Ultraviolet-visible (UV-Vis) spectroscopy. mdpi.comwikipedia.orglibretexts.org
Structural Parameter Correlation
Computational methods, particularly DFT, are widely used to determine the optimized geometry of metal complexes. nih.gov For copper salicylate-type complexes, theoretical calculations can predict key structural features, which are then compared with data from single-crystal X-ray diffraction, the gold standard for experimental structure determination. wikipedia.orgcreative-biostructure.com
Furthermore, the calculated bond lengths provided insight into the coordination environment. The computed Cu–O bond distances of 1.87 Å and 1.88 Å are typical for such coordination bonds, confirming stable coordination of the copper ion within the ligand framework. mdpi.com While minor deviations between calculated and experimental values can occur, they often point to slight distortions in the real-world structure that are faithfully captured by the computational model. mdpi.com
Table 1: Comparison of Theoretical (DFT) and Experimental Structural Data for a Cu(II)-Disalicylate Type Complex
| Parameter | Theoretical Value (DFT) | Experimental Finding | Correlation |
| Geometry | Square-planar | Suggested as Square-planar | High |
| Cu-O Bond Lengths | 1.87 Å, 1.88 Å | Consistent with typical Cu-O coordination | High |
| Bond Angles (around Cu) | ~90° | Consistent with square-planar geometry | High |
Data sourced from a study on a Cu(II)-3,3′-dicarboxy-2,2′-dihydroxydiphenylmethane complex, a derivative of disalicylate. mdpi.com
Spectroscopic Data Correlation
Vibrational Spectra (FT-IR)
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental FT-IR spectrum. Comparing the two spectra serves as a crucial check on the accuracy of the optimized geometry provided by the model.
Electronic Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of a molecule, which can be compared with the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. mdpi.commsu.edu This comparison validates the effectiveness of the TD-DFT method in predicting the electronic behavior of the complex. mdpi.com
For the Cu(II)–DCM complex, the experimental UV-Vis spectrum showed a maximum absorption at 566 nm. mdpi.com TD-DFT calculations successfully predicted transitions in close alignment with this value, with calculated peaks at 562.0 nm and 561.6 nm. mdpi.com This close correlation confirms that the computational approach accurately models the electronic structure and charge-transfer potentials of the complex. mdpi.com Similarly, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated and compared with optical band gap energy derived from experimental spectra. researchgate.net For the DCM ligand, the experimental energy gap was 3.2 eV, which decreased to 2.19 eV upon complexation with Cu(II), indicating significant electronic interaction. mdpi.com These experimental findings are supported by theoretical calculations of the HOMO-LUMO gap. mdpi.com
Table 2: Comparison of Theoretical (TD-DFT) and Experimental UV-Vis Spectral Data for a Cu(II)-Disalicylate Type Complex
| Parameter | Theoretical Value (TD-DFT) | Experimental Value | Correlation |
| Maximum Absorption (λmax) | 562.0 nm, 561.6 nm | 566 nm | High |
| Energy Gap (Eg) | Calculated to decrease upon complexation | 2.19 eV (Complex) vs. 3.2 eV (Ligand) | High |
Data sourced from a study on a Cu(II)-3,3′-dicarboxy-2,2′-dihydroxydiphenylmethane complex, a derivative of disalicylate. mdpi.com
Mechanistic Investigations of Biochemical Interactions in Vitro
Enzyme Modulation and Inhibition Studies
Copper complexes, including those with salicylate (B1505791) ligands, are known to interact with and modulate the function of various enzymes. This interaction can lead to either inhibition or, in some cases, activation, depending on the enzyme and the specific structure of the copper complex.
Catalase: In vitro studies have demonstrated that copper ions can act as potent inhibitors of catalase, an essential enzyme in the decomposition of hydrogen peroxide. researchgate.netnih.gov The inhibitory effect of copper is often dose-dependent. mu-varna.bg Research suggests that copper's inhibitory action may stem from the generation of reactive oxygen species that can damage the enzyme's structure or through direct interference with the enzyme's thiol groups. nih.gov Increasing concentrations of copper have been shown to progressively reduce catalase activity. cabidigitallibrary.org While these studies focus on copper ions, the principles of copper-mediated inhibition are relevant to understanding the potential actions of copper disalicylate.
Dopa Oxidase: Copper ions have been shown to inhibit the activity of dopa oxidase (tyrosinase). nih.govsserc.org.uk The mechanism of inhibition is influenced by the concentration of cupric ions. nih.gov In some experimental setups, copper sulfate (B86663) is used as a known inhibitor for comparison. sserc.org.uk The binding of copper can be a critical step in modulating the enzyme's function, and in some instances, the addition of copper can even recover lost enzyme activity, suggesting a complex interaction. researchgate.net The interaction is often dependent on the presence of copper, as chelating agents can prevent the inhibitory effects. nih.gov
Lactate (B86563) Dehydrogenase (LDH): Copper complexes have been investigated for their ability to inhibit lactate dehydrogenase, an enzyme implicated in tumor metabolism. nih.govresearchgate.net Studies with copper-bipyridine complexes, for example, have shown a significant decrease in LDH activity in various tissues. nih.gov The binding of these copper complexes to LDH can be observed through spectral shifts, although the binding affinity can vary depending on the specific complex. nih.gov Some copper complexes have been noted to cause a notable increase in lactate dehydrogenase levels in cell lysate and media, indicating cellular damage. researchgate.net
The interaction of copper complexes with enzymes is a synergistic interplay between the central copper ion and its surrounding ligands.
The copper(II) ion itself is a key player in enzyme inhibition. It can directly interact with active site residues, particularly those with sulfhydryl or imidazole (B134444) groups, leading to conformational changes and loss of catalytic function. The redox activity of copper, cycling between Cu(II) and Cu(I), can also lead to the generation of reactive oxygen species in the vicinity of the active site, causing oxidative damage to the enzyme. mdpi.com
Antioxidant Activity Mechanisms (In Vitro)
This compound exhibits antioxidant properties, which are primarily investigated through its ability to scavenge free radicals and interact with reactive oxygen species in controlled laboratory settings.
The antioxidant activity of copper complexes is intrinsically linked to the redox potential of the copper ion. mdpi.com These complexes can act as scavengers of free radicals. Some copper complexes have demonstrated promising free radical scavenging activities in in vitro experiments. frontiersin.org The mechanism often involves the copper center undergoing oxidation or reduction to neutralize the radical species. The presence of ligands, such as salicylate, can modulate this redox activity, influencing the efficiency of the radical scavenging process.
In biological models, copper compounds can have a dual role concerning reactive oxygen species (ROS). While they can act as antioxidants by scavenging certain radicals, the copper ion itself, particularly when not securely bound, can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions. mdpi.comnih.gov This pro-oxidant activity is a critical aspect of copper's biological effects.
In vitro studies have shown that exposure to copper ions can lead to an increase in intracellular ROS. mdpi.comnih.gov This can induce a state of oxidative stress, leading to damage of lipids, proteins, and DNA. mdpi.comresearchgate.net The generation of ROS is considered a key mechanism in the cytotoxic effects of copper. nih.gov However, cells possess antioxidant defense systems, including enzymes like superoxide (B77818) dismutase and catalase, to counteract this oxidative stress. mdpi.com The interaction of copper complexes with these systems is complex; for instance, while potentially generating ROS, they might also influence the expression and activity of these protective enzymes. nih.gov
Antimicrobial Action Mechanisms (Laboratory-Based Investigations)
The antimicrobial properties of copper and its complexes have been recognized for a considerable time and are the subject of ongoing research. wikipedia.org The mechanisms are multifaceted and involve various cellular targets.
Laboratory investigations reveal that a primary mechanism of antimicrobial action for copper compounds is the generation of reactive oxygen species (ROS). mdpi.comnih.gov These ROS can cause widespread damage to the microbial cell, leading to lipid peroxidation, protein oxidation, and DNA damage. nih.govfrontiersin.org This oxidative stress disrupts cellular function and integrity.
Another significant mechanism is the direct interaction of copper ions with the microbial cell membrane. mdpi.comnih.gov This can lead to membrane depolarization, increased permeability, and leakage of essential intracellular components like potassium and glutamate, ultimately resulting in cell death. wikipedia.org Copper can also physically disrupt the cell membrane. nih.gov
The following table provides a summary of the inhibitory effects of copper on various enzymes as discussed in this section.
| Enzyme | Inhibitor | Observed Effect | Potential Mechanism |
| Catalase | Copper ions | Dose-dependent inhibition of activity. mu-varna.bg | Generation of ROS leading to structural damage; interference with thiol groups. nih.gov |
| Dopa Oxidase | Copper ions | Inhibition of enzyme activity. nih.govsserc.org.uk | Direct binding to the enzyme, influenced by copper concentration. nih.gov |
| Lactate Dehydrogenase | Copper complexes | Significant decrease in enzyme activity. nih.gov | Binding of the copper complex to the enzyme. nih.gov |
Cellular and Sub-Cellular Targets of Copper Complexes in Pathogens
The antimicrobial action of copper complexes is initiated by the disruption of the bacterial cell membrane. Upon contact, copper ions are thought to cause a short-circuiting of the membrane's electrical potential, leading to the formation of holes and a loss of membrane integrity. basystems.co.uk This initial breach allows for an influx of copper ions into the cell, overwhelming the internal environment. basystems.co.uk
Once inside the pathogen, copper ions target a wide array of biomolecules. mdpi.comnih.gov Key intracellular targets include proteins and DNA. mdpi.comresearchgate.net Copper's high affinity for sulfur-containing groups leads to the inactivation of essential enzymes and proteins by binding to their thiol groups. basystems.co.uknih.gov This can disrupt critical metabolic pathways, such as respiration and digestion, effectively halting cellular functions. basystems.co.uk In Escherichia coli, for instance, excess copper has been shown to inactivate enzymes with exposed iron-sulfur clusters. nih.govnih.gov
Furthermore, copper can interfere with DNA replication and even cause DNA degradation, preventing the bacterium from multiplying or repairing damage. mdpi.comresearchgate.net The generation of reactive oxygen species (ROS) through Fenton-like reactions catalyzed by copper ions can also lead to widespread oxidative damage to lipids, proteins, and nucleic acids. mdpi.comresearchgate.netmdpi.com
The cellular location of these interactions is crucial. In Gram-negative bacteria like E. coli, the periplasm and the cytoplasm are distinct compartments with different susceptibilities to copper stress. nih.govresearchgate.net While the cytoplasm has robust systems to manage metal ions, the periplasm is more vulnerable to certain copper-induced effects. nih.gov
Table 1: Cellular and Sub-Cellular Targets of Copper in Pathogens
| Cellular Target | Location | Mechanism of Action | Consequence | References |
| Outer Membrane | Cell Exterior | Disruption of membrane potential, creation of pores through oxidative damage. | Loss of vital nutrients and water, increased permeability to copper ions. | basystems.co.uk |
| Cytoplasmic Membrane | Cell Interior | Compromised integrity, dissipation of membrane potential. | Leakage of intracellular components, disruption of cellular transport. | researchgate.net |
| Enzymes | Cytoplasm, Periplasm | Binding to active sites, particularly those with thiol groups or iron-sulfur clusters. | Inhibition of metabolic pathways (e.g., respiration, nutrient digestion). | basystems.co.uknih.govnih.gov |
| DNA | Cytoplasm | Interaction with phosphate (B84403) backbone, induction of degradation. | Inhibition of replication, prevention of cell division, and repair. | mdpi.comresearchgate.net |
| Proteins | Cytoplasm, Periplasm | Oxidation and aggregation. | Loss of function, physical impairment of cellular processes. | nih.gov |
| Ribosomes | Cytoplasm | Inhibition of protein synthesis. | Halts production of essential proteins for growth and repair. | uga.edu |
Impact on Bacterial Physiology and Stress Response (e.g., Disulfide Bond Formation)
Exposure to copper complexes triggers a significant stress response in bacteria as they attempt to mitigate the toxic effects. Bacteria have evolved sophisticated homeostasis systems to manage intracellular copper levels, primarily through efflux pumps that actively remove excess copper from the cytoplasm. nih.govhiroshima-u.ac.jp In Staphylococcus aureus, for example, exposure to high copper concentrations induces a global stress response, which includes the upregulation of oxidative stress resistance mechanisms. mdpi.com
A notable aspect of copper's impact on bacterial physiology is its role in catalyzing the formation of disulfide bonds. nih.govnih.gov Disulfide bonds are critical for the stability and function of many proteins, particularly those located in the bacterial periplasm. biorxiv.org In vitro studies and experiments with E. coli have demonstrated that excess copper can promote the formation of adventitious (undesirable) disulfide bonds in periplasmic proteins. nih.govnih.gov This can lead to protein misfolding and aggregation, impairing cellular function. nih.gov For instance, copper was shown to activate reduced alkaline phosphatase, an enzyme that requires disulfide bonds for its activity, both in vitro and in the periplasm of mutant E. coli strains. nih.govnih.gov
Conversely, the thiol-rich environment of the bacterial cytoplasm is more resistant to copper-catalyzed disulfide bond formation. nih.govnih.gov The process is limited by the slow regeneration of the active copper(II) state from the copper(I)-thiolate complex, making copper an inefficient catalyst for disulfide stress in the cytoplasm. nih.govnih.govresearchgate.net However, even without causing significant disulfide stress in the cytoplasm, the copper levels can be high enough to inhibit other essential cytoplasmic enzymes, such as those containing iron-sulfur clusters. nih.govnih.gov
The bacterial stress response to copper also involves changes in gene expression. In S. aureus, copper stress has been shown to repress the expression of global regulators that are involved in biofilm formation. mdpi.com This suggests that in addition to direct cellular damage, copper can interfere with the signaling pathways that control bacterial community behaviors.
Table 2: Impact of Copper on Bacterial Physiology and Stress Response
| Physiological Impact | Affected Process | Organism Example | Detailed Findings | References |
| Disulfide Bond Formation | Protein Folding & Stability | Escherichia coli | Copper catalyzes disulfide bond formation in periplasmic proteins but is inefficient in the cytoplasm. Activates periplasmic alkaline phosphatase. | nih.govnih.govresearchgate.net |
| Oxidative Stress | Cellular Homeostasis | Staphylococcus aureus, Escherichia coli | Induction of reactive oxygen species (ROS) leads to lipid peroxidation, protein oxidation, and DNA damage. Bacteria upregulate oxidative stress resistance mechanisms. | mdpi.comresearchgate.netmdpi.com |
| Gene Expression | Virulence & Biofilm Formation | Staphylococcus aureus | Repression of global regulators such as agr and sae, leading to reduced biofilm formation. | mdpi.com |
| Enzyme Inhibition | Central Metabolism | Neisseria gonorrhoeae, Escherichia coli | Inhibition of enzymes in the heme biosynthetic pathway, respiratory chain, and GOGAT system. | hiroshima-u.ac.jp |
| Nutrient Transport | Cellular Metabolism | General Bacteria | Obstruction of enzymes involved in nutrient transport and digestion. | basystems.co.uk |
Advanced Materials Science and Catalytic Applications
Electronic and Optoelectronic Material Development
The development of new electronic and optoelectronic materials is crucial for technological advancement. Copper complexes, in general, are explored for these applications due to their diverse coordination chemistry and redox properties.
Semiconductor Properties and Band Gap Engineering
The electronic structure of copper salicylate (B1505791) complexes endows them with semiconductor properties. A theoretical study using Density Functional Theory (DFT) on a related complex, Cu(SA)₂(2-PM)₂ (where SA is salicylate and 2-PM is 2-pyridylmethanol), provides insight into these characteristics. The calculation for an isolated molecule indicated a Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) separation of 3.8 eV. However, for the periodic structure in the solid state, the band gap was calculated to be a significantly smaller 0.38 eV. vnu.edu.vn This notable difference highlights the critical role of intermolecular interactions, specifically hydrogen bonding within the crystal lattice, in modulating the semiconductor band gap of the material. vnu.edu.vn
The band gap is a fundamental property that determines the electrical conductivity and optical properties of a material. For comparison, other copper compounds exhibit a range of band gaps; for instance, copper(I) sulfide (B99878) (Cu₂S) has a direct band gap of 1.26 eV, and copper(II) oxide (CuO) has a narrow band gap of about 1.2 eV. liv.ac.ukvnu.edu.vn The ability to modify the band gap, known as band gap engineering, is essential for tailoring materials for specific electronic or optoelectronic devices. While specific studies on engineering the band gap of pure copper disalicylate are not extensively documented, the observed influence of the crystal packing on the electronic structure of its derivatives suggests that modifications in the solid-state arrangement could be a viable strategy. vnu.edu.vn
Table 1: Calculated Electronic Properties of a Copper Salicylate Complex
| Property | Value | Method |
| HOMO-LUMO Separation (Isolated Molecule) | 3.8 eV | DFT |
| Band Gap (Solid State) | 0.38 eV | LDA+U |
| Data sourced from a study on the electronic structure of Cu(SA)₂(2-PM)₂. vnu.edu.vn |
Applications in Photochemistry and Molecular Sensing
The photochemical properties of copper complexes, including those with salicylate ligands, are an area of active research. Studies on copper(II)-dicarboxylate complexes have shown that illumination can induce the formation of Cu(I), indicating a photo-reductive process. ijesi.org This light-induced change in oxidation state is a key principle in photocatalysis and could be harnessed in various applications. While the primary focus has often been on biological applications, the underlying chemical principles are relevant to materials science. For instance, some copper complexes are explored for their ability to damage DNA through the generation of reactive oxygen species upon irradiation, a process with potential in photodynamic therapy. researchgate.net
In the field of molecular sensing, materials that can detect specific analytes are of great importance. An optical sensor for copper(II) ions has been developed by immobilizing salicylic (B10762653) acid in a sol-gel film, which operates on the principle of fluorescence quenching upon binding of Cu(II). scielo.br Although this example uses salicylic acid to detect copper, it demonstrates the strong interaction and potential for developing sensor materials based on the copper-salicylate complex itself. Furthermore, molecularly imprinted polymers based on copper salicylate have been considered for applications such as drug delivery, showcasing the potential for creating materials with specific recognition sites. researchgate.netmdpi.com
Catalytic Activity of this compound and Related Complexes
Copper complexes are known to be versatile catalysts for a wide range of chemical transformations, owing to the accessibility of different oxidation states (Cu(I), Cu(II), Cu(III)). birzeit.edu
Homogeneous and Heterogeneous Catalysis (e.g., Oxidation, Reduction Reactions)
Copper salicylate complexes have demonstrated notable activity in homogeneous catalysis, particularly for oxidation reactions. A well-defined binuclear copper(II) salicylate complex, [{Cu(Sal)₂(NCMe)}₂], has been identified as a highly active catalyst for the aerobic oxidative coupling of N-aryl tetrahydroisoquinolines. liv.ac.uk This reaction proceeds efficiently at room temperature under an oxygen atmosphere. liv.ac.uk Mechanistic studies suggest that the dimeric Cu(II) complex oxidizes the amine substrate, and the resulting Cu(I) species is re-oxidized by oxygen to complete the catalytic cycle. liv.ac.uk
Mononuclear copper(II) salicylate complexes, particularly when coordinated with ancillary ligands like methylimidazoles, have also been employed as biomimetic catalysts. nih.gov These complexes can catalyze the oxidative dealkylation of phenols. nih.gov The catalytic activity in these systems is influenced by the nature of the ligands, with salicylate-containing complexes showing distinct reactivity profiles. nih.gov
While examples of this compound in heterogeneous catalysis are less common, the broader field of heterogeneous copper catalysis is well-established. Copper-based catalysts are supported on various materials like silica (B1680970) or carbon to facilitate catalyst recovery and reuse, a key advantage for industrial processes. researchgate.net For instance, heterogeneous copper catalysts have been developed for photoinduced C-H arylations, demonstrating excellent stability and reusability. mdpi.com
Table 2: Catalytic Activity of a Mononuclear Copper(II) Salicylate Complex
| Complex | Catalytic Activity (μmol TTB phenoxyl radical / mg catalyst / min) |
| Cu(II) salicylate with 1,2-dimethylimidazole (B154445) | 1.134 |
| Data for the oxidative dealkylation of 2,4,6-tri-tert-butylphenol (B181104) (TTBP). nih.gov |
Role of Coordination Environment in Catalytic Performance
The coordination environment around the central copper ion plays a pivotal role in determining the catalytic performance of the complex. The geometry of the complex, the nature of the donor atoms, and the presence of ancillary ligands can all influence the catalyst's activity and selectivity. rsc.orgnih.gov
In copper salicylate complexes, the introduction of nitrogen-donor ligands such as neocuproine (B1678164) or imidazoles can significantly alter the structure and, consequently, the chemical properties. nih.govresearchgate.netrsc.orgresearchgate.net For example, the structure of copper(II) salicylate complexes can range from monomeric to dimeric or even polymeric, depending on the coordinating ligands present. rsc.orgamericanelements.com These structural variations directly impact the accessibility of the copper center to substrates and its redox potential, which are key factors in catalysis. liv.ac.uk
Studies on various copper catalysts have shown that tuning the coordination environment can direct the reaction towards specific products. For instance, in CO₂ reduction, oxygen-coordinated copper sites have been found to exhibit higher selectivity and activity towards methane (B114726) production compared to nitrogen-coordinated sites, due to lower energy barriers for the reaction process. scirp.org This principle underscores the importance of ligand design in creating highly efficient and selective copper-based catalysts.
Integration in Hybrid Materials and Nanostructures
The incorporation of copper salicylate into hybrid materials and nanostructures offers a pathway to new functionalities by combining the properties of the copper complex with those of a host matrix. Organic-inorganic hybrid materials are of great interest due to their potential for synergistic effects and novel applications. mdpi.com
One approach involves the use of salicylic acid in the synthesis of conducting polymers like polyaniline. Aligned polyaniline nanorods have been synthesized using salicylic acid as a template, and these nanostructures can subsequently be used as fillers in polymer nanocomposites, potentially incorporating copper to create conductive and catalytically active hybrid materials. mdpi.com
Another strategy is the creation of molecularly imprinted polymers. A metal-chelate imprinted polymer material has been proposed where copper salicylate is loaded into the polymer matrix. mdpi.com This creates a hybrid material with potential applications in controlled release systems. The synthesis of new boron-based solid compounds, such as [Cu(C₁₄H₈O₆B)₂] (CuSB), where a copper atom is integrated into a salicylatoborate complex, is being explored for biomedical applications, highlighting the versatility of copper salicylate derivatives in creating functional hybrid materials. birzeit.edu The development of such hybrid systems, including those based on copper phosphate (B84403) nanoflowers where copper ions are a key inorganic component, opens up possibilities for creating advanced materials with tailored properties.
Incorporation into Metal-Organic Frameworks (MOFs)
While direct synthesis of MOFs using this compound as a single, intact building block is not extensively documented, the principles of MOF chemistry allow for the incorporation of salicylate-type ligands with metal centers like copper to form porous, crystalline networks. Salicylate and its derivatives are recognized as valuable linkers in MOF synthesis due to their chemical stability and versatile coordination modes. nih.gov
Research has demonstrated the synthesis of salicylate-based MOFs with various transition metals, including cobalt and iron, through methods like hydrothermal and ionothermal synthesis. nih.govcapes.gov.br Ionothermal synthesis, a solvent-free method, involves heating a mixture of a low-melting metal salt (e.g., copper(II) chloride hydrate) and a salicylate-based linker above the salt's melting point. nih.govchemrxiv.orgresearchgate.net This approach has proven effective for creating highly crystalline and porous MOFs comparable to those made via traditional solvothermal methods. nih.govchemrxiv.orgresearchgate.net
A patent has described the use of multidentate organic ligands featuring two salicylate moieties linked by a diimine group, effectively a "di-salicylate" scaffold. google.com These ligands react with metal sources, including copper, to form metal-organic framework materials. google.com In these structures, the salicylate portions of the ligand coordinate with the metal centers to form the structural nodes of the crystalline network, while the diimine portion can act as an additional, non-structural binding site. google.com This demonstrates a clear pathway for integrating salicylate functionality into robust framework materials.
The properties of such salicylate-based MOFs are of significant research interest. For instance, a hydrothermally synthesized Co(II)-salicylate MOF was found to be highly porous, with a significant Brunauer–Emmett–Teller (BET) surface area and mesopores in the 2.0–3.0 nm range. capes.gov.brresearchgate.net Thermogravimetric analysis showed the framework to be stable up to approximately 573 K. capes.gov.brresearchgate.net
Table 1: Synthesis and Properties of Salicylate-Based Metal-Organic Frameworks
| Metal Ion | Linker Type | Synthesis Method | Key Properties | Reference(s) |
| Co(II) | Sodium Salicylate | Hydrothermal | Porous, mesopores (2.0-3.0 nm), stable to ~573 K, ferromagnetic transition. | capes.gov.brresearchgate.net |
| Fe, Co, Ni, Zn | Salicylate / Azolate | Ionothermal | High crystallinity, high surface area comparable to solvothermal products. | nih.gov |
| Cu, Mn, Fe | Diimine bis-salicylate | Not specified | Forms at least partially crystalline network with internal pores. | google.com |
Surface Interactions in Immobilized Systems (e.g., Clay Immobilization)
The immobilization of copper complexes onto solid supports like clay minerals is a well-established strategy for creating heterogeneous catalysts and adsorbents. When considering the immobilization of this compound, the interactions are complex, involving the copper ion, the salicylate ligands, and the clay surface itself. The process can occur through several mechanisms, including ion exchange, surface adsorption, and the formation of inner-sphere or outer-sphere complexes. scielo.brsemanticscholar.org
Clays (B1170129) such as montmorillonite (B579905) are frequently used as supports due to their high surface area, cation exchange capacity, and swelling properties. lew.ronih.govrsc.org Research on immobilizing various copper(II) complexes onto smectite clays (e.g., montmorillonite, laponite) shows that cationic complexes can be readily intercalated into the clay's interlayer spaces via ion-exchange reactions. scielo.brlew.ro For a complex like this compound, which may exist as a cationic, neutral, or anionic species depending on pH and coordination, this interaction pathway is highly relevant.
The nature of the interaction is highly dependent on the properties of the clay surface, which typically features negatively charged planar surfaces (due to isomorphic substitution) and pH-dependent charged edge surfaces with silanol (B1196071) (Si-OH) and aluminol (Al-OH) groups. researchgate.netresearchgate.net Studies on the adsorption of salicylic acid onto illite (B577164) clay have provided detailed insights into the specific bonding mechanisms of the ligand itself. acs.org Using ATR-FTIR spectroscopy and molecular orbital calculations, researchers have suggested that salicylate anions form Al-O-C linkages with the Al³⁺ octahedra at the clay edge sites. acs.org The specific coordination varies with pH:
Neutral conditions: A monodentate complex involving one carboxylate oxygen is most probable. acs.org
Acidic conditions: A bidentate complex, where both carboxylate oxygen atoms bind to two adjacent Al³⁺ octahedra, is more likely. acs.org
When a this compound complex is introduced to a clay system, a combination of interactions can be expected. The entire complex may be adsorbed onto the surface, or the copper ion may interact directly with the clay. acs.org Clay minerals are known to adsorb Cu(II) ions through the formation of outer-sphere complexes on planar surfaces and inner-sphere complexes on the silanol and aluminol groups at the edges. researchgate.net The presence of an organic ligand like salicylate can modify this adsorption, potentially forming ternary surface-metal-ligand complexes. researchgate.netnih.gov The immobilization of copper complexes on montmorillonite has been shown to yield stable and effective catalytic systems. lew.ro
Table 2: Mechanisms of Interaction between Copper/Salicylate Species and Clay Minerals
| Interacting Species | Clay Mineral | Primary Interaction Mechanism(s) | Key Findings | Reference(s) |
| Cationic Cu(II) Complexes | Montmorillonite, Laponite | Ion Exchange | Complexes are immobilized in the clay's interlayer spaces. | scielo.brlew.ro |
| Salicylic Acid | Illite | Inner-sphere complexation | Forms Al-O-C bonds with aluminol groups at clay edges; coordination is pH-dependent (monodentate vs. bidentate). | acs.org |
| Cu(II) Ions | Kaolinite, Montmorillonite | Ion Exchange, Surface Complexation | Forms outer-sphere complexes on planar surfaces and inner-sphere complexes with edge silanol/aluminol groups. | researchgate.net |
| Cu(II) Ions & Humic Acid | Kaolinite | Ternary Surface Complexation | The presence of organic ligands enhances metal adsorption compared to the binary clay-metal system. | researchgate.netnih.gov |
Environmental Dynamics and Biogeochemical Interactions
Speciation and Bioavailability in Aqueous Environments
In aqueous environments, the speciation of copper, including that originating from copper disalicylate, is a critical determinant of its bioavailability and subsequent environmental effects. otago.ac.nz The free cupric ion (Cu²⁺) is generally considered the most bioavailable and toxic form, but its concentration is often significantly reduced through complexation with various ligands present in natural waters. otago.ac.nz
Upon introduction into an aquatic system, copper from this compound readily interacts with a wide array of dissolved organic and inorganic ligands. nih.gov In typical natural waters, a significant portion, potentially over 98%, of dissolved copper can be complexed with dissolved organic matter, such as fulvic and humic acids. nih.govmdpi.com These organic molecules contain functional groups like -NH₂, -SH, and -OH that form stable complexes with copper ions. nih.gov
The fate of copper originating from compounds like this compound is profoundly influenced by the specific chemistry of the receiving water body. nih.gov Key parameters such as pH, salinity, and the concentration of dissolved organic carbon (DOC) are instrumental in determining copper's speciation, transport, and bioavailability. otago.ac.nznih.govnih.gov
pH: The pH of the water affects the protonation of both organic ligands and the copper ion itself. wur.nl At lower pH values (below 4.5), increased protonation of organic ligand sites can lead to a higher concentration of the free copper ion. wur.nl Conversely, as pH increases, the formation of copper hydroxide (B78521) precipitates can occur, reducing the amount of soluble copper. researchgate.net Studies have shown that copper uptake by organisms can be significantly reduced at lower pH levels. researchgate.net
Salinity: In estuarine and marine environments, salinity, or the ionic strength of the water, affects copper's bioavailability. cdc.govnih.gov An increase in salinity can decrease the rate of copper oxidation and may either increase or decrease copper toxicity depending on the specific aquatic species and its physiological response. cdc.govnih.gov The presence of ions like Mg²⁺ and Ca²⁺, which are abundant in saline waters, can compete with copper for binding sites on ligands. cdc.gov
Dissolved Organic Carbon (DOC): The concentration of DOC is a dominant factor in controlling copper's fate in many aqueous systems. universiteitleiden.nl Higher DOC concentrations generally lead to increased complexation of copper, which reduces its bioavailability and toxicity. otago.ac.nznih.gov This complexation can also decrease the dissolution of copper-containing particles. universiteitleiden.nl The interaction between DOC and divalent cations can also influence the aggregation and sedimentation of copper-containing particles. universiteitleiden.nl
Transport and Sequestration in Environmental Compartments
The movement and long-term storage of copper from this compound within the environment are primarily governed by its interactions with solid matrices like soil and sediment.
Soil and sediment act as significant sinks and reservoirs for copper in the environment. cdc.govchemicalbook.com Copper exhibits a strong tendency to adsorb to various components of these matrices, including organic matter, clay minerals, and iron and manganese oxides. nih.govresearchgate.net The organic carbon content and cation exchange capacity (CEC) of soil and sediment are key factors influencing the extent of copper adsorption. nih.gov
The binding of copper to soil organic matter is a particularly important process, often involving the formation of inner-sphere complexes and chelate rings, which significantly reduces its mobility. wur.nlresearchgate.net Even at low concentrations of dissolved organic matter, the free ionic copper activity in soil solutions is kept low across a wide pH range (4.5 to 8) due to this strong sorption. wur.nl The pH of the soil also plays a critical role, with copper adsorption generally increasing with higher pH. researchgate.net
Once introduced into a water body, copper is typically removed from the water column relatively quickly. nih.gov Studies have shown that a significant percentage of added copper can be removed within days, primarily through partitioning to suspended particles and subsequent sedimentation. nih.govresearchgate.netscirp.org The rate of removal can be influenced by factors such as the presence of algae, which facilitates the transport of copper to bottom sediments. scirp.org
The following table presents data on the removal times of copper from the water column in various studies:
| Study Type | 50% Removal Time (days) | 70% Removal Time (days) |
| Whole-lake, microcosm, and mesocosm studies | 0.1 - 76 | 0.8 - 130 |
| Mesocosm experiments | 1.4 - 3.7 | 2.4 - 6.3 |
This table is based on data from a review of multiple field and laboratory studies. nih.gov
While sediments act as a primary sink for copper, there is a potential for its remobilization back into the water column. ucc.edu.gh This can occur through various processes, including changes in environmental conditions such as pH and redox potential, or physical disturbances like dredging or storms that lead to sediment resuspension. ucc.edu.ghresearchgate.net The release of copper from sediments is dependent on its speciation within the sediment matrix. ucc.edu.gh Long-term release of copper from resuspended sediments may be related to organic complexation. researchgate.net
Biodegradation Pathways of Salicylate (B1505791) Ligands in Copper Complexes
The salicylate ligand, being an organic molecule, is susceptible to biodegradation by microorganisms in the environment. While specific studies focusing solely on the biodegradation of salicylate in the form of this compound are limited, the general metabolic pathways for salicylic (B10762653) acid are well-documented. Microorganisms can utilize salicylic acid as a carbon and energy source, typically initiating its degradation through hydroxylation to form catechol or gentisate. These intermediates are then further broken down through ring cleavage pathways into simpler molecules that can enter central metabolic cycles.
Future Research Directions
Exploration of Novel Synthetic Routes for Tailored Structures
Future research will focus on the development of novel synthetic methodologies to create copper disalicylate analogues with precisely tailored structures. Traditional synthetic routes often provide limited control over the final molecular architecture. Advanced strategies will aim to overcome these limitations, enabling the synthesis of derivatives with modified electronic properties, steric hindrance, and coordination geometries.
The exploration of mechanochemistry, for instance, offers a solvent-free and energy-efficient alternative to conventional solution-based syntheses. This approach can lead to the formation of unique polymorphic forms or co-crystals of this compound with other active pharmaceutical ingredients, potentially enhancing bioavailability and therapeutic efficacy. Furthermore, the use of microwave-assisted and flow chemistry techniques can accelerate reaction times and improve yields, facilitating the rapid generation of a library of derivatives for screening. The design of synthetic pathways that allow for the regioselective functionalization of the salicylate (B1505791) ligand will be crucial for fine-tuning the compound's properties for specific applications, such as catalysis and materials science.
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
A deeper understanding of the reaction mechanisms involving this compound is paramount for its rational application. Future investigations will increasingly rely on advanced, time-resolved spectroscopic techniques to gain real-time mechanistic insights. Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, will be particularly valuable. mdpi.comresearchgate.netchimia.chuu.nl
Techniques such as in-situ X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and local coordination environment of the copper center during a catalytic cycle. youtube.comrsc.org Combining XAS with other techniques like Raman and UV-vis spectroscopy in a single spectroscopic-reaction cell can offer a more complete picture of the catalyst's dynamic nature. uu.nl These methods will allow researchers to identify transient intermediates, understand the role of different copper species, and elucidate the kinetics of elementary reaction steps. Such detailed mechanistic knowledge is essential for the rational design of more efficient and selective this compound-based catalysts.
High-Throughput Computational Screening for Targeted Applications
The vast chemical space of possible this compound derivatives necessitates efficient methods for identifying candidates with desired properties. High-throughput computational screening, leveraging advances in computational chemistry and machine learning, will play a pivotal role in accelerating the discovery process.
Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, stability, and reactivity of a wide range of substituted copper salicylate complexes. rsc.org These computational models can be used to screen for catalysts with optimal activity for specific organic transformations or for materials with tailored electronic or optical properties. Furthermore, molecular dynamics simulations can provide insights into the behavior of this compound in complex environments, such as biological systems, by simulating its interactions with proteins and other biomolecules. ntu.edu.sgresearchgate.netrsc.orgbas.bg This computational-first approach will guide synthetic efforts, focusing resources on the most promising candidates and significantly reducing the time and cost associated with experimental screening.
| Computational Technique | Application in this compound Research | Potential Insights |
| Density Functional Theory (DFT) | Predicting electronic structure and reactivity of derivatives. | Catalyst activity, stability, reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Simulating behavior in biological or material environments. | Binding affinities, conformational changes, transport properties. |
| Machine Learning (ML) | Developing predictive models from large datasets. | Structure-property relationships, identification of novel candidates. |
Design of Next-Generation this compound-Based Functional Materials
The unique coordination chemistry of this compound makes it an attractive building block for the design of novel functional materials. Future research will focus on incorporating this complex into advanced material architectures to create systems with emergent properties.
One promising avenue is the development of Metal-Organic Frameworks (MOFs) using copper salicylate as a node or a linker. researchgate.netrsc.orgmdpi.comnih.govclausiuspress.com The porous and crystalline nature of MOFs could be exploited for applications in gas storage, separation, and heterogeneous catalysis. Another exciting direction is the integration of this compound into stimuli-responsive polymers. rsc.orgmdpi.comnih.gov These "smart" materials could release the copper complex in response to specific triggers, such as changes in pH or redox potential, which has potential applications in targeted drug delivery and sensing. nih.gov The development of these next-generation materials will require a multidisciplinary approach, combining expertise in coordination chemistry, materials science, and engineering.
Deeper Understanding of Environmental Transformations and Cycles
As the use of copper-containing compounds continues, a thorough understanding of their environmental fate is crucial. Future research must address the environmental transformations and biogeochemical cycling of this compound to ensure its sustainable application.
Studies will need to investigate the degradation pathways of this compound in various environmental compartments, such as soil and water. The salicylate ligand is known to be a key intermediate in the bacterial degradation of naphthalene, suggesting it can be biodegraded. mdpi.com However, the influence of the copper center on these degradation processes needs to be elucidated. Research into the biogeochemical cycling of copper released from salicylate complexes will also be critical. odu.edumdpi.comuwec.eduresearchgate.net This includes understanding its speciation, bioavailability, and potential impacts on microbial communities and aquatic ecosystems. Such knowledge will inform risk assessments and guide the development of environmentally benign applications for this compound and its derivatives.
Q & A
Q. What are the standard protocols for synthesizing Copper disalicylate, and how can purity be verified?
- Methodological Answer : this compound is typically synthesized by reacting salicylic acid derivatives with copper salts (e.g., copper sulfate) under controlled pH and temperature. A common protocol involves refluxing a 2:1 molar ratio of disodium salicylate and copper sulfate pentahydrate in aqueous solution at 80–90°C for 2 hours . Purity verification requires multiple techniques:
- Elemental analysis (C, H, O, Cu content) to confirm stoichiometry.
- FTIR spectroscopy to identify functional groups (e.g., Cu-O bonds at ~450 cm⁻¹ and aromatic C=C stretches at 1600 cm⁻¹) .
- XRD to validate crystalline structure by comparing peaks with reference data (e.g., JCPDS 24-0078) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies involve preparing buffered solutions (pH 3–9) and monitoring decomposition via UV-Vis spectroscopy at λmax = 320 nm. Kinetic data can be analyzed using first-order decay models. For example, studies show maximal stability at pH 6–7, with degradation accelerating below pH 4 due to protonation of salicylate ligands .
Q. What spectroscopic techniques are most effective for characterizing this compound’s coordination geometry?
- Methodological Answer :
- Electronic absorption spectroscopy (d-d transitions in visible range, ~600–800 nm) to infer octahedral vs. square planar geometry.
- EPR spectroscopy to detect paramagnetic Cu²⁺ species (g∥ ≈ 2.25, g⊥ ≈ 2.05 for axial symmetry) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Sample purity (e.g., residual solvents affecting bioassays).
- Assay conditions (e.g., cell line specificity, incubation time).
To address this: - Replicate experiments using standardized purity criteria (e.g., ≥95% by HPLC).
- Perform meta-analysis of existing data to identify confounding variables .
Example Table : Conflicting IC₅₀ Values in Anticancer Studies
| Study | Cell Line | IC₅₀ (μM) | Purity (%) |
|---|---|---|---|
| A (2019) | HeLa | 12.3 | 92 |
| B (2021) | MCF-7 | 45.6 | 98 |
| C (2023) | A549 | 9.8 | 85 |
Q. What experimental designs are optimal for studying the ligand-exchange kinetics of this compound with biomolecules?
- Methodological Answer : Use stopped-flow spectrophotometry to track real-time ligand displacement by thiol-containing molecules (e.g., glutathione). Key parameters:
- Temperature control (25–37°C to mimic physiological conditions).
- Competitive binding models (e.g., Eigen-Wilkins mechanism) to calculate rate constants.
Ensure reproducibility by triplicate runs and statistical validation (e.g., ANOVA with p < 0.05) .
Q. How can computational methods complement experimental data in predicting this compound’s reactivity?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) to model electron distribution and reactive sites.
- Molecular docking to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory studies).
Validate predictions with experimental kinetic or thermodynamic data .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Non-linear regression (e.g., Hill equation) to model sigmoidal dose-response curves.
- EC₅₀/LC₅₀ calculation using software like GraphPad Prism.
Report confidence intervals (95%) and assess goodness-of-fit (R² ≥ 0.90) .
Q. How should researchers address variability in spectroscopic data due to sample crystallinity?
- Methodological Answer :
- Standardize sample preparation (e.g., solvent evaporation rate for XRD).
- Use Rietveld refinement to quantify amorphous vs. crystalline phases.
Cross-validate with TEM imaging to correlate crystallinity with spectral anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
